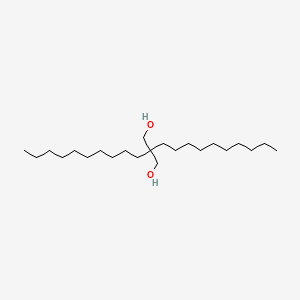
2,2-Didecylpropane-1,3-diol
Descripción general
Descripción
2,2-Didecylpropane-1,3-diol is an organic compound with the molecular formula C23H48O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its use in various chemical applications, particularly in the stabilization of nanoparticles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Didecylpropane-1,3-diol typically involves the reaction of decylmagnesium bromide with ethyl formate, followed by reduction with lithium aluminum hydride. The reaction conditions require an inert atmosphere, typically nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Didecylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Esterification: Reaction with carboxylic acids or acid anhydrides to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Esterification: Esters.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Didecylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a ligand for stabilizing iron oxide nanoparticles, which are important in various catalytic processes.
Biology: Potential use in the stabilization of biological molecules for imaging and diagnostic purposes.
Medicine: Research into its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2-Didecylpropane-1,3-diol involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the stabilization of nanoparticles and in drug delivery systems. The hydroxyl groups play a crucial role in forming hydrogen bonds and coordinating with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of decyl groups.
1,3-Propanediol: Lacks the additional alkyl groups, making it less hydrophobic.
2,2-Diphenylpropane-1,3-diol: Contains phenyl groups instead of decyl groups, affecting its solubility and reactivity.
Uniqueness
2,2-Didecylpropane-1,3-diol is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its ability to stabilize hydrophobic nanoparticles. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Propiedades
IUPAC Name |
2,2-didecylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUHGYNDGHQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




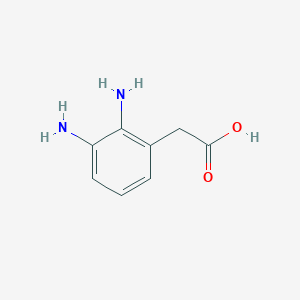


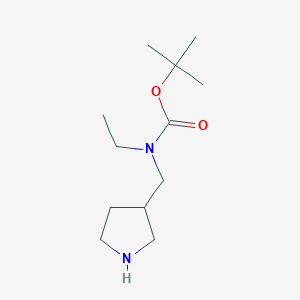

![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)

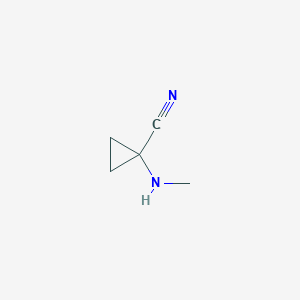
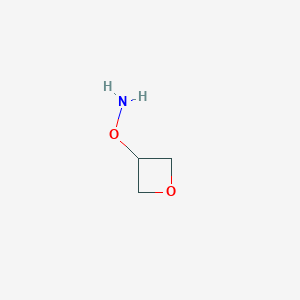

amino}-2-phenylacetic acid](/img/structure/B3245605.png)

